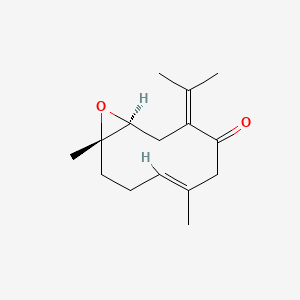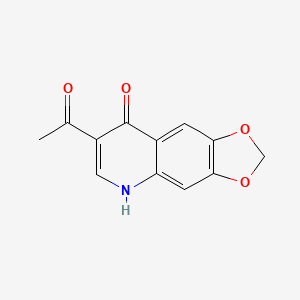![molecular formula C13H11F2NO B11878059 2',3-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B11878059.png)
2',3-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3-Difluoro-4’-methoxy-[1,1’-biphenyl]-4-amine is an organic compound belonging to the biphenyl family. This compound features a biphenyl core substituted with two fluorine atoms at the 2’ and 3’ positions, a methoxy group at the 4’ position, and an amine group at the 4 position. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3-Difluoro-4’-methoxy-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile approach for synthesizing biphenyl derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2’,3-Difluoro-4’-methoxy-[1,1’-biphenyl]-4-amine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core.
Wissenschaftliche Forschungsanwendungen
2’,3-Difluoro-4’-methoxy-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2’,3-Difluoro-4’-methoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may act as an allosteric modulator of certain receptors, enhancing or inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
2-(Fluoromethoxy)-4’-methanesulfonimidoyl-[1,1’-biphenyl]: This compound shares a similar biphenyl core but has different substituents, leading to distinct chemical properties and applications.
4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Another biphenyl derivative with different substituents, used in various industrial applications.
Uniqueness: The unique combination of fluorine, methoxy, and amine groups in 2’,3-Difluoro-4’-methoxy-[1,1’-biphenyl]-4-amine imparts specific electronic and steric properties, making it particularly useful in certain chemical reactions and applications. Its ability to undergo diverse chemical transformations and its potential in various fields of research highlight its significance.
Eigenschaften
Molekularformel |
C13H11F2NO |
|---|---|
Molekulargewicht |
235.23 g/mol |
IUPAC-Name |
2-fluoro-4-(2-fluoro-4-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H11F2NO/c1-17-9-3-4-10(11(14)7-9)8-2-5-13(16)12(15)6-8/h2-7H,16H2,1H3 |
InChI-Schlüssel |
LFCSDIOZJZVNHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11878056.png)

